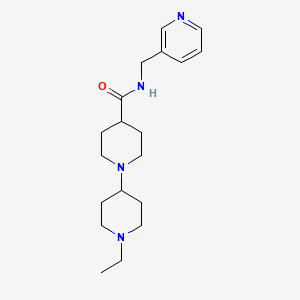
3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EHP, is a pyrazoline derivative that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer development. 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to modulate the activity of various proteins and enzymes, including NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects
3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. It has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, one limitation is the lack of available information on its pharmacokinetics and pharmacodynamics, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of new drugs and therapies based on the structure and activity of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, which may help to optimize its use in experimental and clinical settings. Additionally, further research is needed to fully understand the mechanisms of action of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-hydroxybenzoylhydrazine with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with sodium hydroxide to yield 3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in good yield and purity.
Scientific Research Applications
3-ethyl-1-(2-hydroxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-13-11-17(23,12-7-9-18-10-8-12)20(19-13)16(22)14-5-3-4-6-15(14)21/h3-10,21,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZRTNWGBKGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)
![1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)

![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5178947.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)